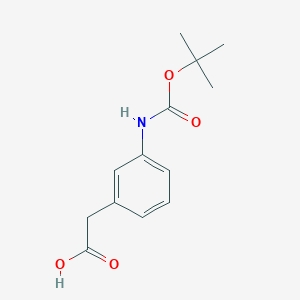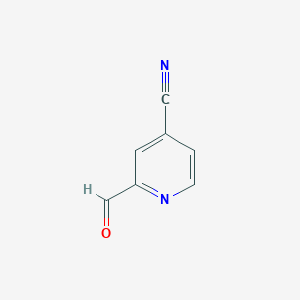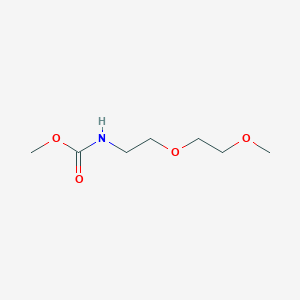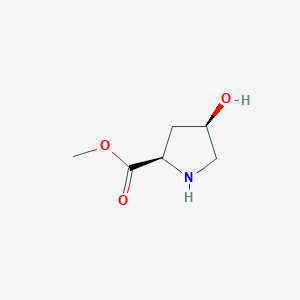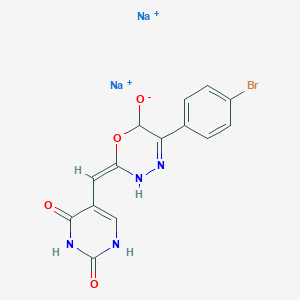
Substance P, tyr(0)-(4'-N3)phe(8)-nle(11)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Substance P, tyr(0)-(4'-N3)phe(8)-nle(11)-, is a neuropeptide that belongs to the tachykinin family. It is a neurotransmitter that plays a crucial role in the regulation of various physiological processes such as pain perception, inflammation, and stress response. Substance P was first isolated and identified in 1931 by von Euler and Gaddum. Since then, it has been extensively studied, and its properties and functions have been elucidated.
Wirkmechanismus
Substance P exerts its effects by binding to specific receptors, called neurokinin receptors. There are three types of neurokinin receptors, NK1, NK2, and NK3. Substance P has the highest affinity for the NK1 receptor. Once substance P binds to the receptor, it initiates a series of intracellular signaling pathways that lead to the physiological effects of substance P.
Biochemical and Physiological Effects:
Substance P has a wide range of biochemical and physiological effects. It is involved in the regulation of pain perception, inflammation, and stress response. It has also been shown to play a role in the regulation of cardiovascular function, gastrointestinal motility, and immune system function. Substance P has been implicated in the pathophysiology of various diseases such as migraine, depression, and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Substance P has several advantages as a tool for scientific research. It is a well-characterized neuropeptide with a known mechanism of action. It has been extensively studied, and its properties and functions have been elucidated. Substance P is also relatively stable and can be synthesized easily. However, there are some limitations to the use of substance P in lab experiments. It is a highly potent neuropeptide and can produce strong physiological effects at low concentrations. This can make it difficult to control the dose of substance P and to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on substance P. One area of interest is the development of new therapies for diseases that involve substance P dysregulation, such as migraine, depression, and anxiety disorders. Another area of interest is the identification of new targets for substance P in the regulation of physiological processes. This could lead to the development of new drugs that target these pathways. Additionally, there is interest in the development of new methods for the delivery of substance P to specific tissues or organs, which could enhance its therapeutic potential.
Synthesemethoden
Substance P is synthesized in the dorsal root ganglia and the spinal cord by the post-translational processing of its precursor protein, preprotachykinin A. The precursor protein is first cleaved by an endopeptidase, which produces a shorter peptide called protachykinin. The protachykinin is then cleaved by another enzyme, which produces the active form of substance P.
Wissenschaftliche Forschungsanwendungen
Substance P has been widely used in scientific research to study its role in various physiological processes. It has been shown to be involved in pain perception, inflammation, and stress response. It has also been implicated in the pathophysiology of various diseases such as migraine, depression, and anxiety disorders. Substance P has been used as a tool to study the mechanisms underlying these processes and to develop new therapies for these diseases.
Eigenschaften
CAS-Nummer |
112396-65-3 |
|---|---|
Produktname |
Substance P, tyr(0)-(4'-N3)phe(8)-nle(11)- |
Molekularformel |
C73H108N22O15 |
Molekulargewicht |
1533.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-azidophenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C73H108N22O15/c1-4-5-16-49(62(78)100)85-67(105)54(37-42(2)3)84-61(99)41-83-64(102)55(40-45-21-25-46(26-22-45)92-93-81)90-68(106)56(39-43-14-7-6-8-15-43)91-66(104)50(29-31-59(76)97)86-65(103)51(30-32-60(77)98)87-69(107)57-19-12-35-94(57)71(109)52(17-9-10-33-74)89-70(108)58-20-13-36-95(58)72(110)53(18-11-34-82-73(79)80)88-63(101)48(75)38-44-23-27-47(96)28-24-44/h6-8,14-15,21-28,42,48-58,96H,4-5,9-13,16-20,29-41,74-75H2,1-3H3,(H2,76,97)(H2,77,98)(H2,78,100)(H,83,102)(H,84,99)(H,85,105)(H,86,103)(H,87,107)(H,88,101)(H,89,108)(H,90,106)(H,91,104)(H4,79,80,82)/t48-,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+/m1/s1 |
InChI-Schlüssel |
NFJSTDGVSUMKHD-BBFDPRBZSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)N=[N+]=[N-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=C(C=C5)O)N |
SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Kanonische SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Andere CAS-Nummern |
112396-65-3 |
Sequenz |
YRPKPQQFXGLX |
Synonyme |
substance P, Tyr(0)-(4'-N3)Phe(8)-Nle(11)- substance P, tyrosyl(0)-4'-azidophenylalanyl(8)-norleucine(11)- T-N3-P-N-SP Tyr-8-(4'-N3)Phe-11-Nle-substance P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




